molecular formula C17H19N3O6 B12523290 N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B12523290
M. Wt: 361.3 g/mol
InChI Key: NAPFQFDTLKSGHO-WUADFZCYSA-N
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Description

N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a benzamide group, and a sugar moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic or basic conditions.

    Attachment of the Sugar Moiety: The sugar moiety, specifically the 3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl group, is introduced via glycosylation reactions. This step often requires the use of a glycosyl donor and an appropriate catalyst.

    Formation of the Benzamide Group: The benzamide group is typically introduced through an amide coupling reaction, using benzoyl chloride and an amine derivative of the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring or the benzamide group, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Substitution Reactions: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
  • N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]propionamide

Uniqueness

Compared to similar compounds, N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide stands out due to its benzamide group, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C17H19N3O6/c1-17(25)13(22)11(9-21)26-15(17)20-8-7-12(19-16(20)24)18-14(23)10-5-3-2-4-6-10/h2-8,11,13,15,21-22,25H,9H2,1H3,(H,18,19,23,24)/t11?,13?,15?,17-/m0/s1

InChI Key

NAPFQFDTLKSGHO-WUADFZCYSA-N

Isomeric SMILES

C[C@@]1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)O

Origin of Product

United States

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